N-[(3beta,5alpha,6beta)-3,5-Dihydroxycholestan-6-yl]benzamide
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Overview
Description
N-[(3beta,5alpha,6beta)-3,5-Dihydroxycholestan-6-yl]benzamide is a synthetic compound derived from cholesterolThis compound is characterized by the presence of hydroxy groups at positions 3, 5, and 6 on the cholestane skeleton, along with a benzamide group attached to the 6th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3beta,5alpha,6beta)-3,5-Dihydroxycholestan-6-yl]benzamide typically involves the following steps:
Starting Material: The synthesis begins with cholestane, a derivative of cholesterol.
Hydroxylation: The cholestane undergoes hydroxylation at positions 3, 5, and 6 to form (3beta,5alpha,6beta)-cholestane-3,5,6-triol.
Benzoylation: The hydroxylated cholestane is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large-scale hydroxylation of cholestane using appropriate oxidizing agents.
Benzoylation: Reaction with benzoyl chloride in industrial reactors, ensuring optimal reaction conditions for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3beta,5alpha,6beta)-3,5-Dihydroxycholestan-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the benzamide group or to convert hydroxyl groups to hydrogen atoms.
Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of cholestane-3,5,6-trione.
Reduction: Formation of cholestane-3,5,6-triol.
Substitution: Formation of various substituted cholestane derivatives
Scientific Research Applications
N-[(3beta,5alpha,6beta)-3,5-Dihydroxycholestan-6-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential neuroprotective agent.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a neuroprotective agent against ischemic injuries
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-[(3beta,5alpha,6beta)-3,5-Dihydroxycholestan-6-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with NMDA receptors and voltage-gated sodium channels, modulating their activity.
Pathways Involved: It inhibits NMDA-mediated calcium influx and decreases action potentials in neurons, providing neuroprotective effects
Comparison with Similar Compounds
Similar Compounds
Stigmastane-3beta,5alpha,6beta-triol: A similar compound with hydroxy groups at positions 3, 5, and 6 but without the benzamide group.
Cholestane-3beta,5alpha,6beta-triol: Another similar compound with a triol structure but lacking the benzamide group.
Uniqueness
N-[(3beta,5alpha,6beta)-3,5-Dihydroxycholestan-6-yl]benzamide is unique due to the presence of the benzamide group, which imparts distinct chemical properties and biological activities compared to its analogs. This structural modification enhances its potential as a neuroprotective agent and its utility in various scientific research applications .
Properties
CAS No. |
62684-27-9 |
---|---|
Molecular Formula |
C34H53NO3 |
Molecular Weight |
523.8 g/mol |
IUPAC Name |
N-[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]benzamide |
InChI |
InChI=1S/C34H53NO3/c1-22(2)10-9-11-23(3)27-14-15-28-26-20-30(35-31(37)24-12-7-6-8-13-24)34(38)21-25(36)16-19-33(34,5)29(26)17-18-32(27,28)4/h6-8,12-13,22-23,25-30,36,38H,9-11,14-21H2,1-5H3,(H,35,37)/t23-,25+,26+,27-,28+,29+,30-,32-,33-,34+/m1/s1 |
InChI Key |
VPWZKGFIXMLFGE-JGZJFGLQSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)NC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)NC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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